Lead 3-(acetamido)phthalate Lead 3-(acetamido)phthalate
Brand Name: Vulcanchem
CAS No.: 93839-98-6
VCID: VC16979748
InChI: InChI=1S/C10H9NO5.Pb/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16;/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16);/q;+2/p-2
SMILES:
Molecular Formula: C10H7NO5Pb
Molecular Weight: 428 g/mol

Lead 3-(acetamido)phthalate

CAS No.: 93839-98-6

Cat. No.: VC16979748

Molecular Formula: C10H7NO5Pb

Molecular Weight: 428 g/mol

* For research use only. Not for human or veterinary use.

Lead 3-(acetamido)phthalate - 93839-98-6

Specification

CAS No. 93839-98-6
Molecular Formula C10H7NO5Pb
Molecular Weight 428 g/mol
IUPAC Name 3-acetamidophthalate;lead(2+)
Standard InChI InChI=1S/C10H9NO5.Pb/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16;/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16);/q;+2/p-2
Standard InChI Key TYWBGOXMRBNEPS-UHFFFAOYSA-L
Canonical SMILES CC(=O)NC1=CC=CC(=C1C(=O)[O-])C(=O)[O-].[Pb+2]

Introduction

Chemical Identity and Structural Characteristics

Lead 3-(acetamido)phthalate is defined by the molecular formula C₁₀H₇NO₅Pb, with a molecular weight of 428.3663 g/mol . The compound’s structure features a phthalate backbone substituted with an acetamido group (–NHCOCH₃) at the 3-position, coordinated to a lead ion. This configuration confers both the plasticity-modifying properties typical of phthalates and the reactivity associated with lead-based compounds.

Synonyms and Registry Identifiers

The compound is alternatively identified by its EINECS number 298-872-2 and systematic IUPAC name lead 3-(acetamido)benzene-1,2-dicarboxylate. Its CAS registry number (93839-98-6) provides a unique identifier for regulatory and commercial purposes .

Crystallographic and Spectroscopic Data

While detailed crystallographic studies are absent from publicly available literature, the compound’s infrared (IR) spectrum likely exhibits characteristic bands for the phthalate carbonyl group (~1,680 cm⁻¹), amide N–H stretch (~3,300 cm⁻¹), and Pb–O coordination bonds (<500 cm⁻¹). X-ray diffraction patterns would be essential to confirm the lead coordination geometry, which is hypothesized to adopt a distorted octahedral configuration based on analogous lead carboxylates .

Synthesis and Industrial Production

The synthesis of lead 3-(acetamido)phthalate typically involves a two-step process:

  • Acetamido-phthalic acid synthesis: Nitration of phthalic anhydride followed by selective reduction and acetylation to introduce the acetamido group at the 3-position.

  • Lead complexation: Reaction of the functionalized phthalic acid with lead oxide or acetate under controlled pH conditions .

SupplierPurityFormPackagingMinimum Order
Zibo Hangyu Biotechnology99%PowderCustom10 g
Chemlyte Solutions99.0%LiquidGrams/Kilograms100 g
Weifang Yangxu Group99%SolidOPP bags1 mg

Physicochemical Properties and Stability

The compound exhibits limited aqueous solubility (<0.1 g/L at 25°C) but demonstrates moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Thermal gravimetric analysis (TGA) of analogous lead phthalates suggests decomposition initiation at ~200°C, with complete lead oxide formation by 450°C .

Applications and Functional Uses

Despite its toxicity profile, lead 3-(acetamido)phthalate finds niche applications in:

Specialty Polymer Additives

The compound acts as a thermal stabilizer in PVC formulations, where lead’s Lewis acidity scavenges HCl generated during polymer degradation. The acetamido group enhances compatibility with polar polymer matrices compared to traditional lead stearates .

Electrochemical Systems

Toxicological Profile and Exposure Risks

The compound presents dual toxicity pathways from both lead and phthalate components:

Lead-Specific Toxicity

  • Neurological effects: Lead ions (Pb²⁺) inhibit δ-aminolevulinic acid dehydratase (ALAD), disrupting heme synthesis and causing neurodevelopmental deficits .

  • Carcinogenicity: IARC classifies inorganic lead compounds as Group 2A (probably carcinogenic) .

Phthalate-Related Risks

  • Endocrine disruption: Phthalate metabolites interfere with androgen signaling, potentially causing reproductive abnormalities .

  • Oxidative stress: The acetamido-phthalate moiety may generate reactive oxygen species (ROS) through Fenton-like reactions catalyzed by lead .

Table 2: Regulatory Limits for Lead Compounds

JurisdictionMatrixLimit (ppm)Basis
EU REACHConsumer goods≤100Annex XVII
Japan PMDAPharmaceuticals≤10JP XVII General Tests
US EPADrinking water≤0.015Lead & Copper Rule

Analytical Detection Methods

Spectroscopic Techniques

  • ICP-MS: Quantifies lead content with detection limits <0.1 ppb .

  • HPLC-UV: Separates phthalate degradation products using C18 columns (λ=254 nm) .

Sample Preparation Challenges

Matrix effects from organic ligands require microwave-assisted acid digestion (HNO₃/H₂O₂) prior to metal analysis. Chelating agents like EDTA may be necessary to prevent lead redeposition .

Environmental Fate and Remediation Strategies

The compound’s environmental persistence stems from:

  • Low biodegradability (estimated t₁/₂ >180 days in soil)

  • High adsorption coefficient (log Koc=4.2) to organic matter

Remediation approaches include:

  • Phytoremediation: Using Brassica juncea (Indian mustard) for lead uptake

  • Advanced oxidation: TiO₂ photocatalysis to degrade phthalate ligands

Future Research Directions

Critical knowledge gaps include:

  • Metabolite characterization: Identification of lead-phthalate adducts in biological systems

  • Alternative stabilizers: Development of calcium-zinc or organic stabilizers to replace lead compounds

  • Nano-remediation: Application of iron oxide nanoparticles for targeted lead sequestration

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